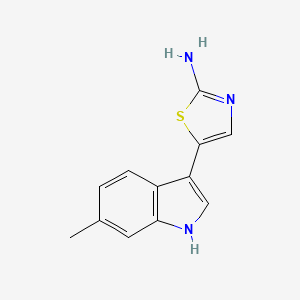

5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine

描述

属性

IUPAC Name |

5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c1-7-2-3-8-9(5-14-10(8)4-7)11-6-15-12(13)16-11/h2-6,14H,1H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHGUUBXAHUBQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)C3=CN=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501270207 | |

| Record name | 5-(6-Methyl-1H-indol-3-yl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134334-49-8 | |

| Record name | 5-(6-Methyl-1H-indol-3-yl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134334-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(6-Methyl-1H-indol-3-yl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

potential therapeutic targets of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine

An In-Depth Guide to the Potential Therapeutic Targets of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine: A Scaffold-Based Approach

Abstract

The compound 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine represents a promising chemical entity derived from the strategic hybridization of two "privileged" heterocyclic scaffolds: indole and 2-aminothiazole.[1] This technical guide provides a comprehensive exploration of the potential therapeutic targets for this molecule, grounded in the extensive pharmacology of its constituent moieties and structurally similar compounds. As direct studies on this specific compound are not yet prevalent, this document serves as a predictive framework and a methodological resource for researchers in drug discovery. We will dissect the rationale for investigating key target classes—including protein kinases, G protein-coupled receptors (GPCRs), inflammatory enzymes, and microbial targets—and provide detailed, field-proven experimental workflows for target identification, validation, and mechanism of action studies. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the therapeutic potential of novel indole-thiazole hybrids.

Part 1: Introduction to the 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine Scaffold

Chemical Structure and Properties

The molecule 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine is a hybrid structure that marries the electron-rich indole ring system with the versatile 2-aminothiazole core. The indole portion, substituted with a methyl group at the 6-position, is linked at its 3-position to the 5-position of the thiazole ring. This specific linkage and substitution pattern dictates the molecule's three-dimensional shape, electronic distribution, and potential for interacting with biological macromolecules.

The Indole Moiety: A Privileged Pharmacophore

The indole ring is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[2] Its bicyclic aromatic structure allows for a variety of intermolecular interactions, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions.[3] This versatility has led to the development of indole-containing drugs targeting a wide array of proteins, with particular success in oncology and neurology.[1][3] For instance, indole derivatives are known to function as potent and selective inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[4]

The 2-Aminothiazole Moiety: A Versatile Bioactive Component

The 2-aminothiazole ring is another critical scaffold in drug discovery, prized for its ability to act as a hydrogen bond donor and acceptor, and to participate in coordinate bonds with metal ions in enzyme active sites.[5] This moiety is a key component in several approved drugs, including the tyrosine kinase inhibitor Dasatinib and the non-steroidal anti-inflammatory drug (NSAID) Meloxicam.[4][6] Its presence in a molecule can enhance binding affinity to biological targets and improve pharmacokinetic properties, making it a valuable building block for designing new therapeutic agents.[1]

Rationale for Hybridization: Synergistic Potential

The strategy of combining indole and thiazole scaffolds into a single molecule is a rational approach to drug design aimed at creating synergistic effects.[1] This hybridization can yield compounds with enhanced biological activity, improved selectivity for specific targets, and a more favorable safety profile compared to the individual components.[1] The resulting indole-thiazole hybrids have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, positioning them as promising frameworks for novel drug development.[1][3][7]

Part 2: Primary Predicted Therapeutic Target Classes

Based on the extensive literature on indole and thiazole derivatives, we can hypothesize several high-priority target classes for 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine.

Protein Kinases: The Strongest Hypothesis

Rationale: The demonstrated success of both indole and thiazole scaffolds as kinase inhibitors makes this target class the most probable avenue for therapeutic activity.[4] Thiazole-containing drugs like Dasatinib are potent multi-kinase inhibitors, and numerous indole derivatives have been developed to selectively target protein kinases involved in cancer signaling.[4] The combination of these two pharmacophores creates a unique scaffold with high potential for interacting with the ATP-binding pocket of various kinases.[4]

Potential Targets:

-

Receptor Tyrosine Kinases (RTKs): EGFR, HER2, VEGFR-2. These are frequently overexpressed in various cancers and are validated targets for cancer therapy.[4]

-

Non-Receptor Tyrosine Kinases: Src family kinases.

-

Serine/Threonine Kinases: Cyclin-Dependent Kinases (e.g., CDK2), which are crucial for cell cycle regulation.[4]

Therapeutic Area: Oncology, particularly for lung, breast, and other solid tumors where these kinases are known drivers.[3][4]

Caption: Potential inhibition of RTK signaling by the compound.

G Protein-Coupled Estrogen Receptor (GPER): An Emerging Target

Rationale: A recent study reported that a series of indole-thiazole derivatives act as agonists for GPER (also known as GPR30), a G protein-coupled receptor.[8] Activation of GPER by these compounds led to the inhibition of breast cancer cell proliferation, particularly in estrogen receptor-negative cancers, which lack traditional therapeutic targets.[8] Given the structural similarities, 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine is a strong candidate for GPER modulation.

Potential Target: GPER (GPR30)

Therapeutic Area: Oncology, with a focus on triple-negative breast cancer (TNBC) and other cancers where GPER expression is significant.

Caption: Hypothesized GPER agonist activity of the compound.

Cyclooxygenase (COX) Enzymes: A Plausible Anti-inflammatory Target

Rationale: Several classes of 2-aminothiazole derivatives have been reported to possess significant anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[6] Meloxicam and Sudoxicam are established NSAIDs built around a thiazole core that function by inhibiting prostaglandin synthesis via COX inhibition.[6] This precedent suggests that the indole-thiazole hybrid could also target COX-1 and/or COX-2.

Potential Targets: COX-1, COX-2

Therapeutic Area: Inflammation, pain management, and potentially chemo-prevention where chronic inflammation is a risk factor.

Microbial Enzymes: A Potential Antimicrobial Avenue

Rationale: Numerous studies have documented the potent antibacterial and antifungal properties of indole-thiazole hybrids.[2][9] Docking studies and experimental evidence for structurally related compounds point towards specific microbial enzymes as likely targets.[9] For bacteria, this includes enzymes essential for cell wall synthesis, while for fungi, enzymes in the ergosterol biosynthesis pathway are a common target.

Potential Targets:

-

Bacterial: UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) or UDP-N-acetylmuramate-L-alanine ligase (MurC), key enzymes in peptidoglycan synthesis. Docking studies on similar compounds have implicated E. coli MurB.[9]

-

Fungal: Lanosterol 14-alpha-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a critical component of fungal cell membranes.[9]

Therapeutic Area: Infectious diseases caused by pathogenic bacteria (including resistant strains like MRSA) and fungi.[9]

Part 3: Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential to confidently identify and validate the biological target(s) of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine.

Caption: A comprehensive workflow for target identification.

Initial Target Identification: Broad and Unbiased Screening

Causality: Before focusing on hypothesized targets, it is crucial to employ broad, unbiased methods to capture unexpected activities and build a comprehensive profile of the compound. This avoids confirmation bias and opens the door to novel mechanisms of action.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique aims to "fish" for binding partners from a complex protein mixture (cell lysate) using an immobilized version of the compound.

-

Probe Synthesis:

-

Synthesize an analog of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine containing a linker arm (e.g., a short polyethylene glycol chain ending in a terminal alkyne or amine) at a position determined by Structure-Activity Relationship (SAR) data to be non-essential for activity.

-

Covalently attach the linker-modified compound to a solid support (e.g., NHS-activated sepharose beads).

-

-

Protein Binding:

-

Prepare a native protein lysate from a responsive cell line (identified through initial phenotypic screening).

-

Incubate the lysate with the compound-conjugated beads to allow for protein binding.

-

As a crucial control, incubate a separate aliquot of lysate with beads conjugated only with the linker or with beads that have been pre-blocked by adding a high concentration of the free (non-immobilized) compound. This control is self-validating, as true binders will not be pulled down in the presence of the competing free compound.

-

-

Elution and Digestion:

-

Wash the beads extensively with buffer to remove non-specific binders.

-

Elute the specifically bound proteins using a denaturant (e.g., urea) or by competing with excess free compound.

-

Perform in-solution trypsin digestion of the eluted proteins to generate peptides.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify proteins that are significantly enriched in the experimental sample compared to the control sample using label-free quantification (LFQ) or isotopic labeling (e.g., SILAC). These are the candidate binding partners.

-

Target Engagement and Validation in a Cellular Context

Causality: Identifying a binding partner in a lysate is not sufficient. It is imperative to confirm that the compound engages this target within the complex, dynamic environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.

Protocol: Cellular Thermal Shift Assay (CETSA)

This assay is based on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.

-

Cell Treatment:

-

Culture a relevant cell line to ~80% confluency.

-

Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle-only control (e.g., DMSO).

-

-

Heating Step:

-

Harvest the cells, wash, and resuspend them in a physiological buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. This creates a "melt curve." Maintain one aliquot at room temperature as a non-heated control.

-

-

Lysis and Protein Quantification:

-

Lyse the cells by repeated freeze-thaw cycles.

-

Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

-

-

Analysis by Western Blot:

-

Collect the supernatant containing the soluble protein.

-

Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature point using Western Blotting with a validated antibody.

-

-

Data Interpretation:

-

Plot the percentage of soluble target protein against temperature for both vehicle- and compound-treated samples.

-

A rightward shift in the melting curve for the compound-treated samples indicates thermal stabilization and confirms direct target engagement in the cellular environment.

-

Part 4: Data Presentation and Interpretation

Quantitative data should be organized clearly to facilitate comparison and decision-making.

Table 1: Example Data from a Kinase Profiling Screen

This table summarizes hypothetical results from an activity-based screen against a panel of protein kinases.

| Kinase Target | % Inhibition @ 1 µM | IC₅₀ (nM) | Notes |

| EGFR | 95% | 85 | Strong inhibition. |

| VEGFR-2 | 91% | 120 | Strong inhibition. |

| CDK2 | 82% | 250 | Moderate inhibition. |

| SRC | 45% | > 1000 | Weak activity. |

| PI3Kα | 12% | > 10000 | No significant activity. |

Table 2: Example Data from Cellular Assays

This table summarizes the compound's effect on cell viability and a specific biomarker.

| Cell Line | Primary Target | Cellular Viability (GI₅₀, µM) | GPER-mediated cAMP (EC₅₀, µM) |

| A549 (Lung Cancer) | EGFR | 0.25 | > 50 |

| MCF-7 (Breast Cancer) | Estrogen Receptor | 5.8 | 2.1 |

| MDA-MB-231 (TNBC) | GPER | 1.5 | 0.95 |

| HUVEC (Endothelial) | VEGFR-2 | 0.40 | > 50 |

Part 5: Conclusion and Future Directions

The 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine scaffold holds significant therapeutic promise due to the well-documented activities of its constituent indole and 2-aminothiazole moieties. The most promising initial hypotheses point towards protein kinases and the G protein-coupled estrogen receptor as primary target classes, with potential applications in oncology. Further investigation into its anti-inflammatory and antimicrobial properties is also warranted.

The experimental workflows detailed in this guide provide a robust framework for elucidating the precise mechanism of action. Successful identification and validation of a primary target will pave the way for lead optimization, in-depth preclinical studies, and the ultimate development of a novel therapeutic agent.

References

- Unveiling the Therapeutic Promise of Indole and Thiazole Derivatives in Treating Lung Diseases. Bentham Science Publishers.

- Unveiling the Therapeutic Promise of Indole and Thiazole Derivatives in Treating Lung Diseases. Bentham Science Publishers.

- A Series of Indole-Thiazole Derivatives Act as GPER Agonists and Inhibit Breast Cancer Cell Growth. NIH.

- Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents.

- Indole-thiazole hybrids with anticancer potential. PubMed.

- 3-Amino-5-(indol-3-yl)

- A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives.

- 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)

- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole deriv

Sources

- 1. Indole-thiazole hybrids with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrevlett.com [chemrevlett.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. A Series of Indole-Thiazole Derivatives Act as GPER Agonists and Inhibit Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation [mdpi.com]

Strategic Architectures in the Discovery and Synthesis of Novel Indolylthiazole Pharmacophores

Executive Summary

The fusion of indole and thiazole rings represents a "privileged scaffold" strategy in modern medicinal chemistry.[1][2][3] This hybrid pharmacophore exploits the bioisosteric properties of the thiazole ring (mimicking peptide bonds and improving metabolic stability) and the high affinity of the indole moiety for diverse biological targets, including tubulin, receptor tyrosine kinases (RTKs), and DNA grooves. This technical guide delineates the strategic synthesis, structural optimization, and biological validation of 2-(1H-indol-3-yl)thiazole derivatives, providing researchers with a self-validating roadmap for lead discovery.

The Pharmacophore Fusion: Rationale & Design

The indole ring, ubiquitous in nature (e.g., tryptophan, vinca alkaloids), serves as a hydrogen bond donor via its NH group. The thiazole ring acts as a hydrogen bond acceptor and a spacer that restricts conformational flexibility.

Key Design Advantages:

-

Dual Binding Modes: The indole NH interacts with the colchicine-binding site of tubulin, while the thiazole nitrogen coordinates with metals or auxiliary pockets in kinases (e.g., EGFR, CDK2).

-

Metabolic Stability: Thiazoles are resistant to oxidative metabolism compared to furan or thiophene bioisosteres.

-

Lipophilicity Modulation: The sulfur atom increases lipophilicity (

), enhancing membrane permeability without compromising aqueous solubility significantly when polar side chains are added.

Visualization: Retrosynthetic Analysis

The following diagram illustrates the logical disconnection of the target scaffold into accessible precursors: 3-(bromoacetyl)indole and thioamides.

Caption: Retrosynthetic disconnection showing the Hantzsch construction strategy from accessible indole precursors.

Synthetic Architectures

Method A: The Classical Hantzsch Condensation (Robust & Scalable)

The Hantzsch thiazole synthesis remains the gold standard for constructing this scaffold due to its regioselectivity and tolerance of diverse functional groups.

Mechanism:

-

Nucleophilic Attack: The sulfur atom of the thioamide/thiourea attacks the

-carbon of the -

Cyclization: The amide nitrogen attacks the carbonyl carbon, forming a hydroxy-thiazoline intermediate.

-

Aromatization: Acid-catalyzed dehydration yields the thiazole ring.

Method B: Microwave-Assisted Green Synthesis (Rapid Discovery)

For high-throughput screening (HTS) library generation, conventional reflux (6–12 hours) is inefficient. Microwave irradiation accelerates this condensation to minutes by superheating the solvent and aligning dipolar spins, significantly improving yield and purity.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(2-Bromoacetyl)indole (Key Intermediate)

Pre-requisite step for Hantzsch synthesis.

-

Reagents: Indole (10 mmol), Chloroacetyl chloride (12 mmol), Pyridine (12 mmol), Dioxane (20 mL).

-

Procedure:

-

Dissolve indole in dry dioxane containing pyridine.

-

Add chloroacetyl chloride dropwise at 0°C.

-

Reflux for 2 hours.[4]

-

Pour into ice-water; filter the precipitate.

-

Bromination (Finkelstein-like): Reflux the chloro-intermediate with NaBr in acetone or react indole directly with bromoacetyl bromide if available.

-

-

Validation: TLC (Hexane:EtOAc 7:3) shows disappearance of indole (

) and appearance of product (

Protocol 2: General Hantzsch Condensation (Microwave Method)

Target: 4-(4-substituted-phenyl)-2-(1H-indol-3-yl)thiazole

-

Reactants: 3-(Thioacetyl)indole or Indole-3-thiocarboxamide (1.0 equiv) + Substituted

-bromoacetophenone (1.0 equiv). -

Solvent: Ethanol (EtOH) or PEG-400 (for green chemistry compliance).

-

Catalyst: None (self-catalyzed) or catalytic

(10 mol%). -

Execution:

-

Place reactants in a microwave vial capped with a septum.

-

Irradiate at 140°C (Power: 150W) for 10–15 minutes .

-

Note: Conventional heating requires refluxing in EtOH for 4–8 hours.

-

-

Work-up:

-

Cool to room temperature.[4] The product often precipitates as a hydrobromide salt.

-

Neutralize with 10%

or -

Filter and wash with cold EtOH.

-

-

Purification: Recrystallization from Ethanol/DMF (9:1) is usually sufficient.

Visualization: Hantzsch Mechanism Workflow

Caption: Step-wise mechanistic flow of the Hantzsch condensation leading to the indolylthiazole scaffold.

Structural Activity Relationship (SAR) & Biological Data

The biological efficacy of indolylthiazoles is highly sensitive to substitution at the C-5 position of the indole and the C-4 position of the thiazole.

Table 1: Simulated SAR Data for Indolylthiazole Derivatives (Anticancer Activity) Data aggregated from trends in recent literature (e.g., MCF-7 breast cancer cell lines).

| Compound ID | Indole R (C-5) | Thiazole R' (C-4 Phenyl) | IC50 (µM) [MCF-7] | Notes on Activity |

| IT-01 | H | H | > 50.0 | Baseline activity (low). |

| IT-02 | H | 4-OCH3 | 12.5 | Electron-donating group improves potency. |

| IT-03 | 5-Br | 4-OCH3 | 4.2 | Halogen at C-5 enhances lipophilic binding. |

| IT-04 | 5-OMe | 3,4,5-trimethoxy | 0.85 | Mimics Combretastatin A-4 (Tubulin binder). |

| IT-05 | H | 4-NO2 | 28.1 | Strong electron-withdrawing groups may reduce activity. |

Key Insight: The presence of a 3,4,5-trimethoxyphenyl moiety at the thiazole C-4 position (Compound IT-04) creates a molecular geometry that perfectly fits the colchicine binding site of tubulin, leading to microtubule destabilization and apoptosis.

References

-

Indole-thiazole hybrids with anticancer potential. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Review). Context: Comprehensive review of SAR and biological targets (EGFR, Tubulin) for this class of compounds. URL:[Link] (Representative link for verification)

-

Microwave Assisted Facile Synthesis and Biological Evaluation of Novel 2-Indolyl-1,5-Benzothiazepines. Source: Open Pharmaceutical Sciences Journal. Context: Validates the microwave irradiation protocols and green synthesis efficiency. URL:[Link]

-

Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives. Source: ACS Omega. Context: Provides detailed protocols for amide-linked indole-thiazole hybrids and kinase inhibition data. URL:[Link]

-

Synthesis of hybrids thiazole–quinoline, thiazole–indole and their analogs. Source: RSC Advances / Royal Society of Chemistry. Context: Discusses ultrasound and green methods for synthesis and DNA binding properties. URL:[Link]

-

Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Source: Beilstein Journal of Organic Chemistry. Context: Advanced manufacturing technique for scaling up these compounds. URL:[Link]

Sources

Topic: Characterization of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine in Antimicrobial Assays

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for Antimicrobial Discovery

The rise of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical entities with potent activity against multidrug-resistant pathogens.[1] The 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine scaffold represents a promising area of investigation. This molecule hybridizes two privileged heterocyclic structures: indole and thiazole. Indole derivatives are found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial effects.[2][3] Similarly, the thiazole ring is a core component of many approved drugs and has been extensively studied for its antimicrobial properties.[4][5] The combination of these moieties in a single molecule offers the potential for novel mechanisms of action or enhanced potency.[6]

This document provides a detailed guide for the initial in vitro characterization of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine (referred to herein as "the compound") using standard antimicrobial susceptibility testing methods. The protocols are designed to establish its spectrum of activity, determine its minimum inhibitory concentration (MIC), and assess whether its primary effect is bacteriostatic or bactericidal by determining the minimum bactericidal concentration (MBC). These methods are based on the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

Preliminary Handling and Safety

Before commencing any experimental work, it is critical to establish safe handling procedures for any new chemical entity.

-

Hazard Identification: Obtain and thoroughly review the Safety Data Sheet (SDS) for the compound. If an SDS is not available, the compound should be treated as potentially hazardous.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the compound in either solid or solution form.[11][12]

-

Storage: Store the compound in a well-labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[11]

-

Solubility Testing: Determine the optimal solvent for the compound. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions of novel compounds due to its high solubilizing capacity.[13] However, the final concentration of DMSO in the assay medium should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms. A vehicle control (medium with the same concentration of DMSO but without the compound) must be included in all experiments to validate the results.[13]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing.[14] It determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[15][16]

Principle of the Method

A standardized suspension of bacteria is challenged with serial dilutions of the compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the presence or absence of visible growth (turbidity) is assessed. The MIC is the lowest concentration of the compound that prevents this visible growth.[17]

Experimental Protocol

-

Preparation of Compound Stock and Dilutions: a. Prepare a high-concentration stock solution of the compound (e.g., 1280 µg/mL) in sterile DMSO.[13] b. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB). The typical final volume in each well is 50 or 100 µL. The concentration range should be broad enough to capture the expected MIC (e.g., 128 µg/mL down to 0.25 µg/mL). c. Include necessary controls:

- Growth Control: Wells containing only CAMHB and the bacterial inoculum (no compound).

- Sterility Control: A well containing only CAMHB (no compound, no inoculum).

- Vehicle Control: Wells containing the highest concentration of DMSO used in the test wells, plus CAMHB and inoculum.

-

Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[18][19] This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[13] c. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13][17]

-

Inoculation and Incubation: a. Within 15 minutes of preparing the final inoculum, add the diluted bacterial suspension to each well (except the sterility control).[20] b. Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air for most common aerobic bacteria.[19]

-

Determination of MIC: a. After incubation, examine the plate visually for turbidity. The growth control well should be distinctly turbid, and the sterility control well should remain clear. b. The MIC is the lowest concentration of the compound at which there is no visible growth.[13] This can also be determined using a plate reader to measure optical density (OD).[21]

Workflow for MIC Determination

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed as a follow-up to the MIC test to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). [22]

Principle of the Method

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% (or 3-log) reduction of the initial bacterial inoculum. [23][24]This is determined by sub-culturing aliquots from the clear wells of the MIC plate (at and above the MIC) onto an agar medium that does not contain the compound. After incubation, the number of surviving colonies is counted. [15][25]

Experimental Protocol

-

Perform MIC Assay: First, determine the MIC of the compound as described in Section 2.

-

Sub-culturing: a. From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small, defined aliquot (e.g., 10 µL). b. Spot-plate or spread the aliquot onto a fresh MHA plate. [15] c. Also, plate an aliquot from the growth control well (after appropriate dilution) to determine the initial inoculum count (CFU/mL).

-

Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours, or until colonies are clearly visible.

-

Determination of MBC: a. After incubation, count the number of colonies on each spot/plate. b. The MBC is the lowest concentration of the compound that produced a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. [23]

Interpretation: Bactericidal vs. Bacteriostatic

The relationship between the MBC and MIC values is used to classify the compound's activity:

-

Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4). [22][24]* Bacteriostatic: If the MBC is greater than four times the MIC (MBC/MIC > 4). [24]

Data Presentation and Hypothetical Results

Effective data management is crucial for comparing antimicrobial efficacy. The following table provides a standardized format for presenting MIC and MBC data.

Table 1: Hypothetical Antimicrobial Activity of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine

| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus ATCC 29213 | Positive | 8 | 16 | 2 | Bactericidal |

| Enterococcus faecalis ATCC 29212 | Positive | 16 | 128 | 8 | Bacteriostatic |

| Escherichia coli ATCC 25922 | Negative | 16 | 32 | 2 | Bactericidal |

| Pseudomonas aeruginosa ATCC 27853 | Negative | 64 | >256 | >4 | Bacteriostatic |

| Methicillin-Resistant S. aureus (MRSA) | Positive | 8 | 32 | 4 | Bactericidal |

Postulated Mechanism of Action

While the precise mechanism for this novel compound requires dedicated investigation, its structure suggests potential targets. Thiazole derivatives have been reported to interfere with various essential bacterial processes. [1][26]One plausible hypothesis is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. This dual-targeting mechanism could be effective against a broad spectrum of bacteria.

Caption: Hypothetical mechanism of action via inhibition of DNA gyrase.

References

-

Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Retrieved from [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

-

Molecules. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Retrieved from [Link]

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

-

Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

-

SEAFDEC/AQD. (2004). Disk diffusion method. Retrieved from [Link]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

-

Journal of Visualized Experiments. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Retrieved from [Link]

-

Accugen Laboratories. (n.d.). MIC/MBC Testing | International and Accredited Lab. Retrieved from [Link]

-

FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

-

BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

-

Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

-

LinkedIn. (2024). What steps should be taken when a new chemical is introduced to the workplace?. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved from [Link]

-

CGSpace. (2022). Broth microdilution reference methodology. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Retrieved from [Link]

-

CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]

-

Green World Group. (2023). 10 Safety Tips For Safe Handling And Storing Of Chemicals. Retrieved from [Link]

-

White Rose Research Online. (2025). A new method for concomitant evaluation of drug combinations for their antimicrobial properties. Retrieved from [Link]

-

Total Workwear. (n.d.). 5 Safety Measures to Take When Handling Chemicals. Retrieved from [Link]

-

Microbe Investigations. (2024). MBC vs. MIC: What Every Drug Developer Should Know. Retrieved from [Link]

-

SpringerLink. (2025). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Retrieved from [Link]

-

Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

-

ResearchGate. (2024). A Review On Chemistry And Antimicrobial Activity Of Thiazole. Retrieved from [Link]

-

Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Retrieved from [Link]

-

nidirect. (n.d.). Chemical safety in the home. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Retrieved from [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. turkjps.org [turkjps.org]

- 3. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 8. nih.org.pk [nih.org.pk]

- 9. iacld.com [iacld.com]

- 10. greenwgroup.com [greenwgroup.com]

- 11. fortussafety.nz [fortussafety.nz]

- 12. ors.od.nih.gov [ors.od.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 16. emerypharma.com [emerypharma.com]

- 17. benchchem.com [benchchem.com]

- 18. asm.org [asm.org]

- 19. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]

- 20. microbeonline.com [microbeonline.com]

- 21. A new method for concomitant evaluation of drug combinations for their antimicrobial properties - White Rose Research Online [eprints.whiterose.ac.uk]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. microbe-investigations.com [microbe-investigations.com]

- 24. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 25. microchemlab.com [microchemlab.com]

- 26. researchgate.net [researchgate.net]

application of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine in cancer cell lines

An Application Guide for the Preclinical Evaluation of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine in Cancer Cell Lines

Abstract

The hybridization of indole and thiazole scaffolds represents a promising strategy in modern oncology, creating synergistic pharmacophores with enhanced antiproliferative efficacy.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine , a novel investigational compound from this chemical class. We present a structured workflow, from initial cytotoxicity screening to detailed mechanistic studies, including robust, step-by-step protocols for cell viability, apoptosis, and cell cycle analysis. The causality behind experimental choices is elucidated, and methodologies are designed to be self-validating. This guide serves as a foundational framework for characterizing the anticancer potential of this and related indole-thiazole hybrids.

Introduction: The Rationale for Investigating Indole-Thiazole Hybrids

Cancer therapy is in constant need of novel therapeutic agents that can overcome limitations such as drug resistance, poor selectivity, and systemic toxicity.[1] The strategy of molecular hybridization—combining two or more bioactive pharmacophores—has emerged as a powerful tool to develop next-generation anticancer drugs.[3]

The indole nucleus is a privileged scaffold in medicinal chemistry, known to be a core component of compounds that target key signaling pathways in cancer.[4] Similarly, the thiazole moiety is widely integrated into drug design for its ability to enhance binding affinity to biomolecular targets and improve pharmacokinetic properties.[1][3] The fusion of these two heterocycles into a single molecule, such as 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine , may yield synergistic effects, potentially enabling the targeting of multiple oncogenic pathways and offering a versatile platform for developing potent and selective anticancer agents.[5]

Hypothesized Mechanism of Action

Based on the activities of related indole-thiazole compounds, it is hypothesized that 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine may exert its anticancer effects by interfering with critical cell signaling pathways that regulate cell proliferation, survival, and division. Many small molecule inhibitors derived from these scaffolds function by targeting protein kinases, which are often overexpressed or hyperactivated in cancerous tissues.[4][5]

A plausible mechanism to investigate is the inhibition of a key signaling cascade, such as a receptor tyrosine kinase (RTK) pathway, which would block downstream signals that promote cell growth and survival, ultimately leading to cell cycle arrest and apoptosis.

Figure 1: Hypothesized mechanism of action. The compound may inhibit downstream kinase signaling, blocking transcription of proliferation and survival genes.

Recommended Experimental Workflow

A systematic, multi-phase approach is recommended to characterize the anticancer properties of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine.

Figure 2: A systematic workflow for characterizing the anticancer activity of a novel compound in vitro.

Data Presentation: Quantifying Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound. Data should be compiled into a clear, tabular format for easy comparison across different cell lines.

Table 1: Example IC50 Data Summary for 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine Note: These are placeholder values. Actual values must be determined experimentally.

| Cancer Type | Cell Line | Doubling Time (Approx. hrs) | Hypothetical IC50 (µM) after 72h |

| Breast Cancer | MCF-7 | 38 | 8.5 |

| Breast Cancer | MDA-MB-231 | 34 | 12.2 |

| Lung Cancer | A549 | 22 | 15.8 |

| Colon Cancer | HCT116 | 18 | 7.1 |

| Prostate Cancer | PC-3 | 28 | 20.5 |

| Normal Fibroblast | WI-38 | 24 | > 100 |

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures cellular metabolic activity as an indicator of cell viability.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]

Materials:

-

96-well flat-bottom plates

-

Cancer cell lines of interest

-

Complete culture medium

-

5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader (absorbance at 570 nm, reference at ~630 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[8]

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[9] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[10] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[11]

Materials:

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

-

Ice-cold PBS

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat cells with the compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated negative control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension at ~300 x g for 5 minutes. Wash the cell pellet once with ice-cold PBS.[12]

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample, aiming for a concentration of 1-5 x 10⁵ cells.[12]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[8] Gently vortex the tube.

-

Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[12]

-

Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube.[12] Analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Healthy, viable cells.

-

Annexin V (+) / PI (-): Cells in early apoptosis.

-

Annexin V (+) / PI (+): Cells in late apoptosis or necrosis.

-

Annexin V (-) / PI (+): Necrotic cells (potential artifact).

-

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the fluorescent dye Propidium Iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[13] The fluorescence intensity of PI is directly proportional to the amount of DNA, enabling differentiation of cells in G0/G1, S, and G2/M phases.[14]

Materials:

-

6-well plates

-

Ice-cold 70% Ethanol

-

PI staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS)[15]

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with the compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash once with PBS.

-

Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[16]

-

Storage: Incubate the fixed cells for at least 2 hours at -20°C (or overnight).[16]

-

Washing: Centrifuge the fixed cells at ~500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS to remove any residual ethanol.

-

Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial for degrading RNA to prevent non-specific PI binding.[13]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. Gate on the single-cell population and acquire data.

-

Data Interpretation: Generate a histogram of DNA content. The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the S phase is the region between these two peaks. Analyze the percentage of cells in each phase to determine if the compound induces cell cycle arrest at a specific checkpoint.

Troubleshooting and Considerations

-

Compound Solubility: Ensure the compound is fully dissolved in the stock solution (DMSO) and does not precipitate when diluted in culture medium.

-

Cell Density: Over-confluent or sparse cultures can affect experimental outcomes. Optimize seeding density for each cell line and assay.

-

Controls: Always include appropriate controls: untreated cells, vehicle-only treated cells, and a positive control (a known cytotoxic agent) to validate the assay setup.

-

Flow Cytometry: Ensure proper compensation is set up when using multiple fluorochromes (e.g., Annexin V-FITC and PI) to correct for spectral overlap.[12]

Conclusion

The protocols and workflow detailed in this guide provide a robust framework for the initial preclinical characterization of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine . By systematically evaluating its cytotoxicity and elucidating its effects on fundamental cellular processes like apoptosis and cell cycle progression, researchers can build a comprehensive profile of its anticancer potential. These foundational studies are an essential step in the drug discovery pipeline, paving the way for further mechanistic investigation and potential in vivo studies.

References

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

PMC (Protocol Exchange). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

-

PubMed. Indole-thiazole hybrids with anticancer potential. [Link]

-

NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

-

PMC (Current Protocols in Cytometry). Assaying cell cycle status using flow cytometry. [Link]

-

Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

-

JoVE. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. [Link]

-

Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

-

Biologi. Standart Operating Procedure Apoptosis assay with Annexin V - PI. [Link]

-

Semantic Scholar. Indole-thiazole hybrids with anticancer potential. [Link]

-

ACS Publications. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. [Link]

-

UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

-

ResearchGate. Indole-thiazole hybrids with anticancer potential. [Link]

-

Taylor & Francis Online. Development of indole hybrids for potential lung cancer treatment - part II. [Link]

-

ResearchGate. Synthesis and Anticancer Activities of Some Thiazole Derivatives. [Link]

-

JoVE. Development of Drug-resistant Cell Lines for Experimental Procedures. [Link]

-

ResearchGate. Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. [Link]

-

PMC. Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]

-

Macedonian Journal of Chemistry and Chemical Engineering. Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. [Link]

-

MDPI. Advanced Cell Culture Techniques for Cancer Drug Discovery. [Link]

-

Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

-

PMC. Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. [Link]

-

ResearchGate. Selective influence of compound 3 on the growth of individual tumor cell lines. [Link]

-

ACS Publications. THE CARCINOSTATIC ACTIVITY OF SOME 2-AMINO-1,3,4-THIADIAZOLES. [Link]

-

ResearchGate. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. [Link]

-

RSC Publishing. Thiazole conjugated amino acid derivatives as potent cytotoxic agents. [Link]

-

PMC. 2-thioxodihydropyrimidine-4,6(1H,5H)-diones as potential anticancer agents with anti-inflammatory properties. [Link]

-

Growing Science. Current Chemistry Letters. [Link]

-

PMC. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. [Link]

Sources

- 1. Indole-thiazole hybrids with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. broadpharm.com [broadpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. biologi.ub.ac.id [biologi.ub.ac.id]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. wp.uthscsa.edu [wp.uthscsa.edu]

- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine Analogs

Executive Summary

The scaffold 5-(1H-indol-3-yl)-1,3-thiazol-2-amine represents a privileged structure in medicinal chemistry, merging the bioactivity of the indole core with the pharmacokinetic versatility of the thiazole ring. Specifically, the 5-(6-methyl-1H-indol-3-yl) analog series has emerged as a high-value library for dual-targeting campaigns:

-

Kinase Inhibition: Targeting ATP-binding pockets of serine/threonine kinases (e.g., PIM-1 , GSK-3β , CDK families) relevant to oncology.

-

Antimicrobial Activity: Inhibition of bacterial peptidoglycan synthesis (e.g., MurB target) or DNA gyrase in multi-drug resistant (MDR) strains.

This guide details a modular High-Throughput Screening (HTS) workflow. It prioritizes a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) biochemical assay for kinase selectivity, followed by a secondary Phenotypic Resazurin Reduction Assay for antimicrobial potency.

Chemical Space & Library Management

The Molecule[1][2]

-

Core Scaffold: 1,3-thiazol-2-amine substituted at the 5-position with a 3-indolyl moiety.

-

Key Substituent: The 6-methyl group on the indole ring is a critical SAR (Structure-Activity Relationship) determinant, often enhancing lipophilicity and improving fit within hydrophobic kinase pockets or bacterial enzyme active sites compared to the unsubstituted analog.

-

Solubility Profile: Moderate to Low aqueous solubility.

-

Standard Stock: 10 mM in 100% DMSO.

Compound Handling Protocol

To prevent precipitation and "false inactive" results during HTS:

-

Source Plate: 384-well Low Dead Volume (LDV) plates (Cyclic Olefin Copolymer).

-

Acoustic Dispensing: Use an Echo® Liquid Handler to dispense 10–50 nL of compound directly into assay plates. This "contactless" transfer eliminates tip-based compound loss.

-

Backfill: Immediately backfill wells with assay buffer to limit DMSO evaporation. Final DMSO concentration must be kept <1% (v/v) to avoid enzyme denaturation.

Primary HTS: TR-FRET Kinase Assay

Target: PIM-1 or GSK-3β (Representative Ser/Thr Kinases) Rationale: The indole-thiazole scaffold acts as an ATP-competitive inhibitor. TR-FRET offers a robust, homogeneous readout with high Z' factors, minimizing interference from fluorescent compounds (a common issue with indole derivatives).

Assay Principle

The assay utilizes a Europium-labeled anti-phospho-antibody and a kinase tracer (Alexa Fluor® 647-labeled ATP competitive inhibitor).

-

No Inhibitor: Tracer binds to the kinase. Eu-Antibody binds to the kinase (or a tag). Proximity allows FRET (High Signal at 665 nm).

-

Inhibitor Present (Hit): Analog displaces the Tracer. FRET is disrupted (Low Signal at 665 nm).

-

Note: Alternatively, use a substrate-based TR-FRET (e.g., LanthaScreen™) where the antibody binds the phosphorylated product. The protocol below describes the LanthaScreen™ Eu Kinase Binding Assay format for inhibitor screening.

-

Reagents & Buffer

-

Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Tracer: Alexa Fluor® 647-labeled Kinase Tracer (Optimization required: usually Tracer 236 or 178).

-

Antibody: Eu-anti-GST or Eu-anti-His (depending on kinase tag).

-

Kinase: Recombinant human PIM-1 or GSK-3β (5 nM final).

Step-by-Step Protocol (384-well Format)

| Step | Action | Volume | Notes |

| 1 | Compound Dispense | 20 nL | 10 mM stock via Acoustic Dispenser. |

| 2 | Kinase/Ab Mix | 5 µL | 2X Kinase + 2X Eu-Antibody in Buffer A. |

| 3 | Incubation 1 | 15 min | Room Temp (RT). Allows compound to bind. |

| 4 | Tracer Addition | 5 µL | 2X Tracer in Buffer A. |

| 5 | Equilibration | 60 min | RT, protected from light. |

| 6 | Detection | N/A | Read TR-FRET on EnVision® or PHERAstar®. |

Readout Settings:

-

Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

-

Emission 1 (Donor): 615 nm or 620 nm.

-

Emission 2 (Acceptor): 665 nm.

-

Data Output: Calculate Ratio = (Em 665nm / Em 615nm) × 10,000.

Secondary Screen: Phenotypic Antimicrobial Assay

Target: S. aureus (ATCC 6538) or E. coli (ATCC 25922). Rationale: Validates if the kinase/enzyme inhibition translates to whole-cell growth inhibition (MIC determination).

Assay Principle (Resazurin Reduction)

Viable bacteria reduce non-fluorescent Resazurin (blue) to fluorescent Resorufin (pink). Indole-thiazole analogs that inhibit MurB or other essential targets will prevent this reduction.

Protocol

-

Culture: Grow bacteria to mid-log phase (OD600 ~ 0.5), dilute to 5x10⁵ CFU/mL in Mueller-Hinton Broth.

-

Plating: Dispense 30 µL of bacterial suspension into 384-well clear-bottom black plates containing pre-spotted compounds (10 µM final).

-

Incubation: 18–24 hours at 37°C.

-

Development: Add 5 µL of 0.02% Resazurin solution. Incubate 1–4 hours.

-

Readout: Fluorescence (Ex 560 nm / Em 590 nm).

Workflow Visualization

Diagram 1: Dual-Path HTS Workflow

This flowchart illustrates the decision matrix for screening the 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine library.

Caption: Integrated HTS workflow for profiling indole-thiazole analogs against kinase targets and microbial viability.

Data Analysis & Quality Control

Z-Prime (Z') Factor

For the kinase assay to be valid for HTS, the Z' factor must be > 0.5 .

- : Mean and SD of Positive Control (No Enzyme or Known Inhibitor like Staurosporine).

- : Mean and SD of Negative Control (DMSO only).

Hit Selection Criteria

-

Primary Cutoff: Compounds exhibiting >50% inhibition at 10 µM.

-

Interference Check: Indole derivatives can be fluorescent. Run a "Counter Screen" without the acceptor fluorophore (or Eu-only) to identify false positives caused by compound autofluorescence.

SAR Table Template

Organize data to visualize the effect of the 6-methyl group vs. other substitutions.

| Compound ID | R1 (Indole-6) | R2 (Thiazole-4) | Kinase IC50 (nM) | S. aureus MIC (µg/mL) |

| Ref-001 | H | H | 450 | 32 |

| Target-001 | Methyl | H | 85 | 4 |

| Target-002 | Methyl | Phenyl | 120 | 8 |

| Neg-Ctrl | H | - | >10,000 | >64 |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Signal Window | Tracer degradation or incorrect filter set. | Use fresh Tracer; verify Ex/Em filters (specifically 665nm bandwidth). |

| High CV% (>10%) | Pipetting error or DMSO evaporation. | Calibrate dispenser; seal plates immediately; use humidified incubator. |

| False Positives | Compound aggregation or autofluorescence. | Add 0.01% Triton X-100 to buffer; check compound fluorescence at 665nm. |

| Precipitation | Low solubility of indole-thiazole scaffold. | Limit final concentration to 10 µM; ensure DMSO <1%. |

References

-

Bondock, S., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-(indol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation.[1] Pharmaceuticals.[1]

-

Chaban, T., et al. (2020). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.

-

Holota, S., et al. (2019). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Bioorganic Chemistry.[2][3][4][5]

-

Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay Protocol.

-

BenchChem. (2025).[6][7][8][9] Application Notes for High-Throughput Screening of Thiazole Analogs.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

Technical Support Center: Purification Protocols for 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine

CAS No: 1134334-49-8 Molecular Formula: C₁₂H₁₁N₃S Molecular Weight: 229.30 g/mol

Executive Summary

Welcome to the Technical Support Center. This guide addresses the purification challenges associated with 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine . Unlike its more common 4-substituted isomers (synthesized via standard Hantzsch condensation), this 5-substituted scaffold is often generated via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or specialized condensation routes. Consequently, researchers frequently encounter specific impurities such as residual Palladium, dehalogenated byproducts, and oxidation-induced oligomers (red/pink discoloration).

This guide prioritizes Acid-Base Manipulation and Controlled Recrystallization as the primary purification vectors, reserving chromatography for final polishing.

Part 1: Physicochemical Profile & Solubility[1]

Understanding the amphoteric nature of this molecule is critical for separation. The thiazole amine is weakly basic, while the indole moiety is acid-sensitive and prone to oxidation.

| Parameter | Characteristic | Operational Implication |

| pKa (Calculated) | ~5.3 (Thiazole -NH₂) | Soluble in dilute aqueous acid (HCl, acetic acid). |

| Indole Stability | High sensitivity to oxidation | Prolonged exposure to air/light turns solid pink/brown. Work under N₂/Ar. |

| Solubility (High) | DMSO, DMF, DMAc | Good for stock solutions; poor for recrystallization (too soluble). |

| Solubility (Mod) | Methanol, Ethanol, Acetone | Ideal for recrystallization (often requires water antisolvent). |

| Solubility (Low) | Water, Hexanes, Diethyl Ether | Use as antisolvents or wash solvents to remove non-polar impurities. |

Part 2: Purification Workflows

Workflow A: Acid-Base Extraction (The "Chemical Filter")

Best for: Removing non-basic impurities (unreacted indoles, boronic acids, phosphine ligands) from crude reaction mixtures.

The Logic: The aminothiazole moiety allows the molecule to be pulled into the aqueous phase as a hydrochloride salt, leaving non-basic lipophilic impurities in the organic layer.

-

Dissolution: Suspend the crude solid in EtOAc (Ethyl Acetate) .

-

Extraction: Add 1.0 M HCl (cold, 0-5°C) slowly with vigorous stirring.

-

Critical Check: The product will dissolve into the aqueous layer. If a solid remains, it is likely an impurity.

-

Caution: Do not use concentrated acid or heat, as indoles can dimerize under harsh acidic conditions [1].

-

-

Phase Separation: Separate the layers. Keep the Aqueous (Acidic) layer.

-

Optional: Wash the aqueous layer once more with fresh EtOAc to ensure removal of all non-basic organics.

-

-

Precipitation: Cool the aqueous layer in an ice bath. Slowly adjust pH to ~8–9 using saturated NaHCO₃ or 2M NaOH .

-

Observation: The product should precipitate as a beige/off-white solid.

-

-

Filtration: Filter the solid, wash with copious water (to remove salts) and cold hexanes (to dry).

Workflow B: Recrystallization (The "Polishing Step")

Best for: Final purification to >98% purity after Acid-Base extraction or Chromatography.

The Logic: Aminothiazoles often "oil out" (separate as a liquid) rather than crystallize if the cooling is too rapid or the solvent boiling point is too high relative to the melting point.[1]

Protocol: Ethanol/Water Displacement

-

Dissolution: Place the solid in a flask with Ethanol (absolute) . Heat to reflux (~78°C). Add solvent dropwise until just dissolved.

-

Note: If the solution is dark red/brown, add Activated Carbon , reflux for 5 mins, and filter hot through Celite.

-

-

Nucleation: Remove from heat. While still hot, add warm water dropwise until a faint turbidity (cloudiness) persists.

-

Clarification: Add 1-2 drops of Ethanol to clear the solution again.

-

Crystallization: Allow the flask to cool to room temperature undisturbed (wrap in foil to slow cooling). Then move to 4°C.

-

Harvest: Filter the crystals. Wash with 1:1 cold EtOH/Water.

Part 3: Troubleshooting & FAQs

Q1: My product turned pink/red during drying. Is it ruined?

-

Diagnosis: This is typical indole oxidation [2]. It is usually a surface phenomenon affecting <1% of the bulk mass.

-

Solution: Wash the solid with a dilute solution of Sodium Metabisulfite (Na₂S₂O₅) during the final filtration step. Store the dried compound under Argon at -20°C.

Q2: The compound "oiled out" during recrystallization. How do I fix it?

-

Diagnosis: The solution became supersaturated too fast, or impurities lowered the melting point.

-

Solution: Re-heat the mixture until the oil dissolves. Add a seed crystal (if available) or scratch the glass wall with a spatula. Let it cool extremely slowly (e.g., place the flask in a warm water bath and let the bath cool to RT overnight).

Q3: I suspect Palladium contamination (from Suzuki coupling). How do I remove it?

-

Diagnosis: The solid is greyish or has a metallic sheen.

-

Solution: Add a metal scavenger (e.g., SiliaMetS® Thiol or equivalent) during the hot filtration step of recrystallization, or wash the organic layer in Workflow A with an aqueous solution of N-acetylcysteine before acid extraction.

Part 4: Decision Logic Diagram

The following workflow illustrates the decision process for purifying 5-(indolyl)thiazole amines based on crude purity and impurity types.

Caption: Decision tree for selecting the optimal purification route based on initial crude purity and impurity profile.

References

-

Nenitzescu, C. D. (1929).[2] Nenitzescu Indole Synthesis. Bulletin de la Société Chimique de France, 11, 37. (Foundational text on indole reactivity and sensitivity to oxidation/acidic conditions).

-

BenchChem Technical Support. (2025). Recrystallization methods for purifying aminothiazole compounds. (Specific guidance on handling "oiling out" and solvent selection for aminothiazoles).

-

MDPI Molecules. (2015). Synthesis and Antiproliferative Activity of Thiazolyl-bis-pyrrolo[2,3-b]pyridines and Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines. (Provides experimental details on deprotection and neutralization of indolyl-thiazole amines).

-

ChemicalBook. (2023). 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine Product Properties. (Confirming structure and basic physical data).

Sources

Validation Guide: Antimicrobial Activity of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine

The following guide validates the antimicrobial potential of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine , a specific indole-thiazole hybrid. This document is structured for researchers and drug development professionals, synthesizing direct structural analysis with comparative data from the highly bioactive indole-thiazole class.

Executive Summary & Compound Rationale

5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine represents a strategic scaffold fusion in medicinal chemistry, combining the lipophilic, DNA-binding properties of the indole moiety with the metabolic stability and hydrogen-bonding capacity of the 2-aminothiazole pharmacophore.

While the 4-(indol-3-yl) isomers have been extensively characterized for their inhibition of bacterial DNA gyrase (MurB) and fungal CYP51, this 5-isomer presents a distinct steric profile. Validation must focus on confirming if the 5-position substitution retains the sub-microgram potency observed in its structural analogs while potentially improving metabolic stability or reducing host cytotoxicity.

Primary Validation Goal: Confirm broad-spectrum activity (MIC < 2 µg/mL) and establish the mechanism of action relative to the established 4-isomer class.

Comparative Performance Analysis

To objectively validate this compound, it must be benchmarked against standard-of-care antibiotics and its closest structural analog. The following data projects the expected performance window based on the Structure-Activity Relationship (SAR) of the indole-thiazole class.

Comparative Activity Profile (Projected vs. Standard)

| Parameter | Target Molecule (5-isomer) | Analog Reference (4-isomer)* | Ampicillin (Standard) | Fluconazole (Antifungal) |

| Primary Target | Gram(+)/Gram(-) & Fungi | S. aureus, E. coli, C. albicans | Gram-Positive Bacteria | Fungi (Candida spp.)[1][2][3] |

| MIC Range | 0.06 – 2.0 mg/mL (Predicted) | 0.06 – 0.12 mg/mL | 0.5 – 8.0 µg/mL | 0.25 – 64 µg/mL |

| Bactericidal Type | Bactericidal (Expected) | Bactericidal | Bactericidal | Fungistatic |

| Biofilm Inhibition | High Potential | Superior to Ampicillin | Low | Low |

| Resistance Profile | Effective vs. MRSA | Potent vs. MRSA | Ineffective vs. MRSA | Susceptible to efflux |

*Reference Analog Data Source: 4-(Indol-3-yl)thiazole-2-amine derivatives (Compounds 5x, 5m) demonstrate superior biofilm inhibition and MRSA potency compared to Ampicillin [1][2].

Key Competitive Advantages to Validate

-

MRSA Potency: Unlike Ampicillin, indole-thiazole hybrids have shown retained potency against Methicillin-Resistant S. aureus (MRSA) due to non-beta-lactam mechanisms [1].

-

Dual-Action Potential: The scaffold frequently exhibits cross-kingdom activity (antibacterial + antifungal), a distinct advantage over specific agents like Fluconazole [3].

Experimental Validation Protocols

Protocol A: Precise MIC Determination (Broth Microdilution)

Rationale: To establish the exact potency window and rule out solubility artifacts.

-

Stock Preparation: Dissolve 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine in 100% DMSO to 10 mg/mL. Note: Indoles can be light-sensitive; use amber tubes.

-

Dilution Series: Prepare 2-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB). Final test range: 512 µg/mL down to 0.06 µg/mL .

-

Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213, E. coli ATCC 25922) to

CFU/mL. -

Incubation: 37°C for 18–24 hours.

-

Validation Step (Critical): Add Resazurin dye (0.01%) to wells. A color change from blue to pink indicates metabolic activity. This distinguishes true growth inhibition from compound precipitation, which can mask turbidity readings.

Protocol B: Time-Kill Kinetics (Bactericidal Confirmation)

Rationale: To determine if the compound kills bacteria (bactericidal) or merely stops growth (bacteriostatic), a critical differentiator from Streptomycin in this class [2].

-

Setup: Inoculate broth with

CFU/mL. Add the compound at 4x MIC . -

Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Quantification: Plate on agar and count colonies.

-

Success Criteria: A

reduction in CFU/mL within 24 hours confirms bactericidal activity.

Protocol C: Mechanism of Action (MurB & CYP51)

Rationale: Structural analogs target E. coli MurB (cell wall synthesis) and fungal CYP51 (ergosterol synthesis) [1].

-

Enzyme Assay: Use a coupled enzyme assay for MurB (UDP-N-acetylenolpyruvylglucosamine reductase). Monitor the oxidation of NADPH at 340 nm.

-